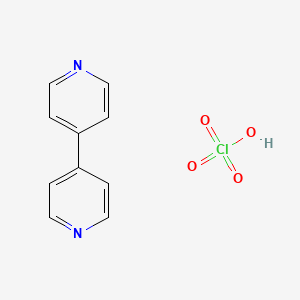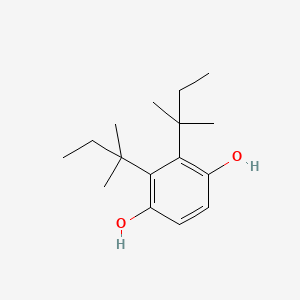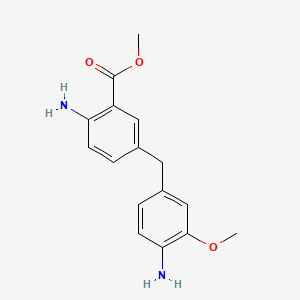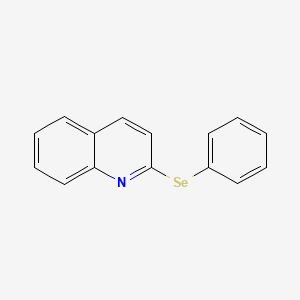
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is an organosulfur compound featuring a thiophene ring substituted with ethylsulfanyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where thiophene is treated with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups, potentially forming simpler thiophene derivatives.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with fewer sulfur atoms.
Substitution: Thiophene derivatives with new functional groups replacing the ethylsulfanyl and methylsulfanyl groups.
Scientific Research Applications
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic or optical properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism by which 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can form interactions with metal ions or other biomolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiophene: Features trifluoromethyl groups instead of ethylsulfanyl and methylsulfanyl groups.
3,5-Bis(methylsulfanyl)isothiazole: Contains a similar thiophene ring with methylsulfanyl groups but lacks the ethylsulfanyl substitution.
Uniqueness
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
66820-67-5 |
|---|---|
Molecular Formula |
C9H14S4 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
3,5-bis(ethylsulfanyl)-2-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14S4/c1-4-11-7-6-8(12-5-2)13-9(7)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
LSUMFNFONCTRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(S1)SC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

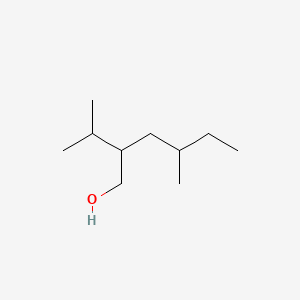
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

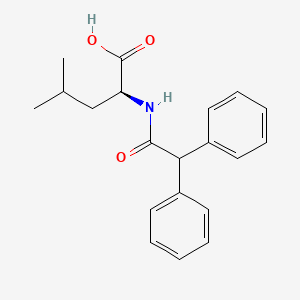
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
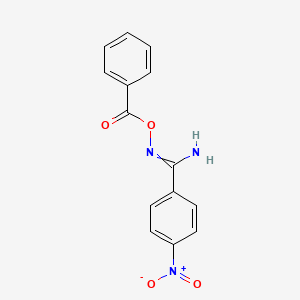
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
